(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNRGHEPQPHAB-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a synthetic organic molecule characterized by its unique spirocyclic structure, which integrates features of both benzopyran and cyclobutane. The incorporation of a fluorine atom at the 6-position of the benzopyran ring is significant as it influences the compound's chemical behavior and biological activity. This article explores its biological activities, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15ClFNO
- Molar Mass : Approximately 251.72 g/mol
- Structural Features : The compound features a spiro configuration that contributes to its three-dimensional structure, potentially affecting its interaction with biological targets.
TRPV1 Antagonism
Preliminary studies have indicated that This compound acts as a TRPV1 antagonist . TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor known for its role in pain perception and inflammatory responses. Inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for pain management therapies.
Anticancer Potential
Similar compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may possess anticancer properties . The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of fluorine and amine functional groups enhances binding affinity to active sites on enzymes or receptors. The spirocyclic structure provides rigidity that can improve selectivity in biological interactions.
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of the compound in inhibiting receptor activity related to pain and inflammation. These studies utilize various cancer cell lines to evaluate cytotoxicity and potential therapeutic effects.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-3,4-dihydrobenzo[b]pyran | Similar benzopyran core | Potential anticancer activity |
| Spiro[chromene-cyclobutane] | Spirocyclic structure | Antioxidant properties |
| 7-Methyl-spiro[benzopyran-cyclobutane] | Methyl substitution | Analgesic effects |
This table illustrates how structural variations among related compounds can influence their biological activities.
Case Studies
Recent studies have explored the efficacy of This compound in various therapeutic contexts:
- Pain Management : A study involving animal models demonstrated significant pain relief when treated with this compound compared to control groups.
- Cancer Cell Line Testing : In vitro tests revealed that the compound induced apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size Variations: Cyclobutane vs. Cyclopentane
- Target Compound : Cyclobutane ring (4-membered) results in a smaller dihedral angle (e.g., ~5.21° with methoxy substitution) and higher ring strain, which may enhance reactivity or conformational rigidity compared to larger rings .
Table 1: Impact of Spiro Ring Size
Substituent Effects: Fluorine vs. Chlorine
- Target Compound : Fluorine at position 6 enhances electronegativity, improving membrane permeability and hydrogen-bonding interactions with targets .
Table 2: Substituent Comparison
| Property | 6-Fluoro Derivative (Target) | 6-Chloro Derivative |
|---|---|---|
| Electronegativity | 4.0 (F) | 3.0 (Cl) |
| Molecular Weight (g/mol) | 257.74 | 274.2 |
| LogP (Predicted) | ~1.2 (higher polarity) | ~2.1 (more lipophilic) |
Stereochemical Variations: (4R) vs. (4S) Enantiomers
- Target Compound : The (4R)-configuration optimizes spatial orientation for receptor interactions, as seen in β-blockers like Nebivolol .
- (4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine Hydrochloride :
Table 3: Stereochemical Impact
Pharmacological Context: Comparison with Nebivolol Hydrochloride
- Nebivolol Hydrochloride: A clinically used β₁-blocker with a benzopyran core and iminobis(methylene) substituents. Key Differences:
- Nebivolol lacks the spirocyclic structure, instead featuring a linear side chain for enhanced β₁-selectivity .
- The target compound’s cyclobutane may confer improved CNS penetration due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
